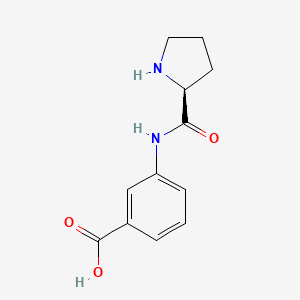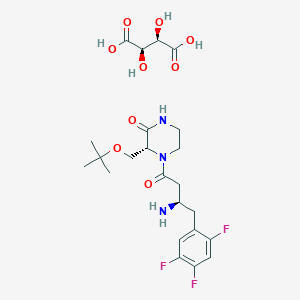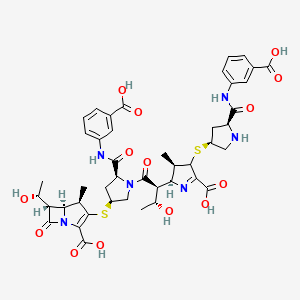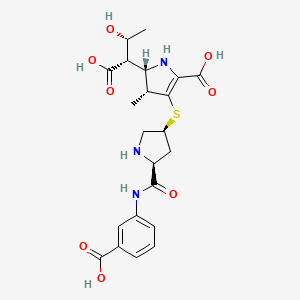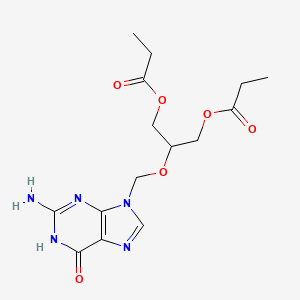
2-((2-氨基-6-氧代-1,6-二氢-9H-嘌呤-9-基)甲氧基)-丙烷-1,3-二基二丙酸酯
描述
The compound “2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)-propane-1,3-diyl dipropanoate” is a chemical compound with the molecular formula C15H24N6O6 . It is a homologue of valganciclovir .
Molecular Structure Analysis
The molecular weight of this compound is 384.388 Da . It has 1 of 2 defined stereocentres .Physical And Chemical Properties Analysis
The compound has a molecular weight of 311.29 g/mol . The computed XLogP3-AA value is -1.5 .科学研究应用
Antiviral Research
Summary of the Application
Ganciclovir is a potent inhibitor of viruses of the herpes family, including cytomegalovirus (CMV), that are pathogenic for humans and animals . The primary mechanism of ganciclovir action against CMV is inhibition of the replication of viral DNA by ganciclovir-5′-triphosphate (ganciclovir-TP) .
Methods of Application or Experimental Procedures
Ganciclovir is metabolized to the triphosphate form by primarily three cellular enzymes:
Results or Outcomes
The selective antiviral response associated with ganciclovir treatment is achieved because of the much weaker inhibition of cellular DNA polymerases by ganciclovir-TP. Activity and selectivity are also amplified by the accumulation of ganciclovir-TP in CMV-infected cells .
Therapeutic Drug Monitoring
Summary of the Application
Therapeutic drug monitoring is fundamental for drugs like acyclovir and ganciclovir because of interindividual variability leading to side effects and drug resistance .
Methods of Application or Experimental Procedures
A low-cost, non-time-consuming, and low-sample-consuming HPLC-UV method was developed for the quantification of acyclovir and ganciclovir . Briefly, 100 µL of sample was used for sample preparation, mainly consisting of precipitation through organic solvent. In total, 20 µL was injected into the instrument .
Results or Outcomes
Plasma concentrations measured on a small cohort of patients undergoing acyclovir and ganciclovir treatment by the proposed method and the LC-MS/MS methods, already in use, were significantly correlated .
HSV and CMV Treatment in Immunocompromised Patients
Summary of the Application
Herpes simplex virus (HSV) and cytomegalovirus (CMV) are DNA viruses that are common among humans. Severely immunocompromised patients are at increased risk of developing HSV or CMV disease due to a weakened immune system .
Methods of Application or Experimental Procedures
Antiviral therapy can be challenging because these drugs have a narrow therapeutic window and show significant pharmacokinetic variability . Multiple treatment interventions are proposed: early detection of drug resistance; optimization of dose to target concentration by therapeutic drug monitoring (TDM) of nucleoside analogs; the introduction of new antiviral drugs; alternation between compounds with different toxicity profiles; and combinations of synergistic antiviral drugs .
Results or Outcomes
In general, ganciclovir is considerably more effective than acyclovir and equally effective as foscarnet against CMV . Although ganciclovir has major advances in CMV disease management, its extended use is limited by the risk of drug resistance .
Prevention of Cytomegalovirus Infection in Liver Transplant Patients
Summary of the Application
The use of post-detection antiviral treatment of cytomegalovirus (CMV) as a strategy to prevent infection and disease in solid-organ transplant patients has not been evaluated by placebo-controlled trials .
Methods of Application or Experimental Procedures
A study was carried out in 69 patients who had received liver transplants and had positive results of CMV polymerase chain reaction within 8 weeks after transplantation but did not have concomitant CMV infection or disease . These patients were randomly assigned to receive placebo or oral ganciclovir for 8 weeks .
Results or Outcomes
CMV infection developed in 21% and disease developed in 12% of placebo recipients, compared with 3% and 0%, respectively, among ganciclovir recipients . Similarly, in the placebo arm, 55% and 36% of CMV-negative patients who received organs from CMV-positive donors developed CMV infection or disease, respectively, compared with 11% and 0% of such patients in the ganciclovir arm . Oral ganciclovir administered on CMV detection by PCR prevents CMV infection or disease after liver transplantation .
Inhibition of Microglial Proliferation and Neuroinflammation
Summary of the Application
Ganciclovir has been found to inhibit the proliferation of microglia, which are the resident myeloid phagocytes of the central nervous system (CNS). This inhibition can help in the treatment of neuroinflammation, a common feature in many neurodegenerative diseases .
Methods of Application or Experimental Procedures
The antiviral drug Ganciclovir was used in experimental autoimmune encephalomyelitis (EAE), a mouse model for multiple sclerosis (MS), as well as in kainic acid–induced excitotoxicity .
Results or Outcomes
The study found that Ganciclovir effectively inhibited the proliferation of microglia in both models, suggesting its potential use in the treatment of neuroinflammatory conditions .
Understanding Conformational Polymorphism in Drug Development
Summary of the Application
A holistic crystallographic study of Ganciclovir provided insights into its solid-state behavior, which could prove useful during drug development, making the process more sustainable .
Methods of Application or Experimental Procedures
A newly developed methodology was used incorporating a combination of statistical and thermodynamic approaches, which can be applied to various crystalline materials .
Results or Outcomes
The study demonstrated how the chemical environment and orientation of a functional group can affect its accessibility for participation in hydrogen bonding . The difference in the nature and strength of intermolecular contacts between the two anhydrous forms, exposed through full interaction maps and Hirshfeld surfaces, leads to the manifestation of conformational polymorphism .
属性
IUPAC Name |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-propanoyloxypropyl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O6/c1-3-10(21)24-5-9(6-25-11(22)4-2)26-8-20-7-17-12-13(20)18-15(16)19-14(12)23/h7,9H,3-6,8H2,1-2H3,(H3,16,18,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXRKIDYWJFGDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(COC(=O)CC)OCN1C=NC2=C1N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50235502 | |
| Record name | 2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)-propane-1,3-diyl dipropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50235502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)-propane-1,3-diyl dipropanoate | |
CAS RN |
86357-20-2 | |
| Record name | 2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)-propane-1,3-diyl dipropanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086357202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)-propane-1,3-diyl dipropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50235502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-((2-AMINO-6-OXO-1,6-DIHYDRO-9H-PURIN-9-YL)METHOXY)-PROPANE-1,3-DIYL DIPROPANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYT9NI284W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4-Nitrophenyl)methyl (4S,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601457.png)
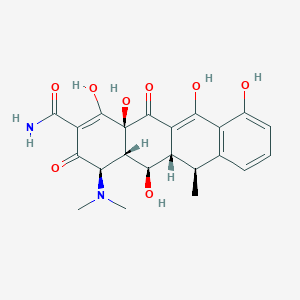
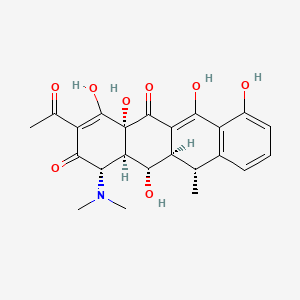
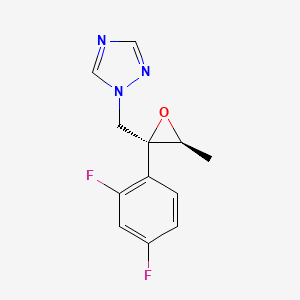
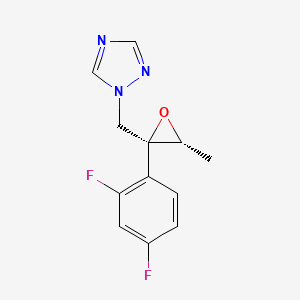
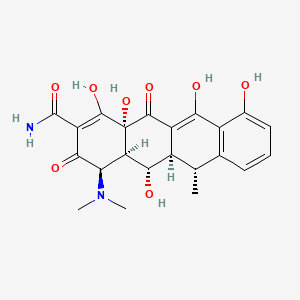
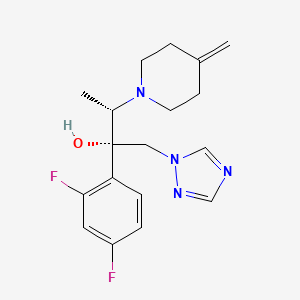
![3-[[(4S)-1-(Diisopropoxyphosphinyl)-4alpha-mercapto-L-prolyl]amino]benzoic acid](/img/structure/B601468.png)
